4-Sulfanylpyridine-3-carbonitrile
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Overview
Description
4-Sulfanylpyridine-3-carbonitrile is an organic compound with the molecular formula C₆H₄N₂S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of a sulfanyl group (-SH) attached to the pyridine ring at the 4-position and a nitrile group (-CN) at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylpyridine-3-carbonitrile typically involves the introduction of the sulfanyl and nitrile groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a thiol reagent under basic conditions to introduce the sulfanyl group. The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often use metal-catalyzed reactions and may involve the use of protective groups to ensure selective functionalization of the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Sulfanylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Sulfanylpyridine-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
4-Sulfanylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Methylsulfanylpyridine-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of a sulfanyl group.
Uniqueness
4-Sulfanylpyridine-3-carbonitrile is unique due to the specific positioning of the sulfanyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHACNEAYWGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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